molecular formula C11H16O B2497171 (2R)-2-(3,5-Dimethylphenyl)propan-1-ol CAS No. 2248185-35-3

(2R)-2-(3,5-Dimethylphenyl)propan-1-ol

Cat. No.: B2497171
CAS No.: 2248185-35-3
M. Wt: 164.248
InChI Key: RQDHGWONHXSQQB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(3,5-Dimethylphenyl)propan-1-ol is a chiral aromatic alcohol of high interest in organic synthesis and pharmaceutical research. With a molecular formula of C11H16O, this compound features a propan-1-ol chain bearing a stereogenic center in the (R) configuration at the 2-position, linked to a 3,5-dimethylphenyl group . This structure is analogous to intermediates used in the synthesis of more complex bioactive molecules, making it a valuable building block for medicinal chemistry . The primary hydroxyl group makes this compound a versatile precursor. Researchers can utilize it in various synthetic transformations, such as esterification or etherification, to create libraries of derivatives for screening. Furthermore, the benzylic alcohol functionality can be involved in elimination reactions under acidic conditions to form alkenes, a key step in constructing complex hydrocarbon frameworks . The specific (R) enantiomer provided is crucial for developing stereoselective syntheses and for studying structure-activity relationships (SAR) in chiral active compounds, where the absolute configuration can significantly impact biological activity and receptor binding affinity . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2R)-2-(3,5-dimethylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-4-9(2)6-11(5-8)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDHGWONHXSQQB-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H](C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize (2R)-2-(3,5-Dimethylphenyl)propan-1-ol involves the Grignard reaction. This process starts with the preparation of a Grignard reagent by reacting 3,5-dimethylbromobenzene with magnesium in anhydrous ether. The resulting Grignard reagent is then reacted with propanal to yield the desired alcohol.

    Reduction of Ketones: Another method involves the reduction of the corresponding ketone, (2R)-2-(3,5-Dimethylphenyl)propan-1-one, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of (2R)-2-(3,5-Dimethylphenyl)propan-1-ol typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-(3,5-Dimethylphenyl)propan-1-ol can undergo oxidation reactions to form the corresponding ketone, (2R)-2-(3,5-Dimethylphenyl)propan-1-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in (2R)-2-(3,5-Dimethylphenyl)propan-1-ol can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in sulfuric acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.

Major Products:

    Oxidation: (2R)-2-(3,5-Dimethylphenyl)propan-1-one.

    Reduction: (2R)-2-(3,5-Dimethylphenyl)propane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Ligands: (2R)-2-(3,5-Dimethylphenyl)propan-1-ol is used as a building block in the synthesis of chiral ligands for asymmetric catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in the synthesis of pharmaceutical agents, particularly those requiring chiral purity.

    Biochemical Studies: It is used in studies involving enzyme-catalyzed reactions and stereoselective transformations.

Industry:

    Fragrance Industry: (2R)-2-(3,5-Dimethylphenyl)propan-1-ol is used as a precursor in the synthesis of fragrance compounds.

    Polymer Industry: It is utilized in the production of chiral polymers and materials with specific optical properties.

Mechanism of Action

The mechanism of action of (2R)-2-(3,5-Dimethylphenyl)propan-1-ol depends on its application. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to induce chirality in the resulting products. In biochemical applications, it may interact with enzymes or receptors, influencing their activity through stereospecific binding.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other propanol derivatives, such as 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (). Key differences include:

  • Aromatic vs. Aliphatic Substituents: The 3,5-dimethylphenyl group in the target compound introduces aromaticity and steric bulk, unlike the aliphatic diethylamino and 2,2-dimethyl groups in 3-(Diethylamino)-2,2-dimethyl-propan-1-ol.
  • Chirality: The (2R)-configuration differentiates it from non-chiral analogs like the compound in .

Physicochemical Properties

However, inferences can be drawn from 3-(Diethylamino)-2,2-dimethyl-propan-1-ol ():

Property (2R)-2-(3,5-Dimethylphenyl)propan-1-ol (Inferred) 3-(Diethylamino)-2,2-dimethyl-propan-1-ol ()
Molecular Weight (g/mol) ~178.28 (calculated) 159.27
Density (g/cm³) Higher (aromatic ring increases density) 0.875
Boiling Point (°C) Likely >250°C (due to aromatic interactions) 226.6
Flash Point (°C) Moderate (similar hydroxyl group) 73.9
Solubility Low in water (hydrophobic aryl group) Likely miscible in polar solvents

Key Observations :

  • The aromatic substituent in the target compound increases molecular weight and density compared to aliphatic analogs .
  • The diethylamino group in 3-(Diethylamino)-2,2-dimethyl-propan-1-ol reduces polarity, lowering its boiling point relative to aryl-substituted alcohols.

Stability and Reactivity

  • Hydroxyl Group Reactivity : Both compounds undergo typical alcohol reactions (e.g., esterification, oxidation), but the aryl group in the target compound may stabilize intermediates via resonance.
  • Chirality Effects : The (2R)-configuration may influence stereoselective reactions, such as asymmetric catalysis or enantioselective binding in biological systems.

Q & A

Q. What are the established synthetic routes for (2R)-2-(3,5-Dimethylphenyl)propan-1-ol, and how can reaction conditions be optimized for high enantiomeric purity?

  • Methodological Answer : The synthesis typically begins with 3,5-dimethylbenzaldehyde as a precursor. Key steps include asymmetric reduction of a ketone intermediate using chiral catalysts (e.g., Corey-Bakshi-Shibata) to achieve the (R)-configuration. Reaction conditions (temperature, solvent polarity, catalyst loading) significantly impact enantiomeric excess (ee). For optimization:
  • Use chiral HPLC to monitor ee during synthesis .
  • Employ continuous flow reactors to enhance reproducibility and yield, as demonstrated in analogous propanol syntheses .
    Table 1 : Comparison of Synthesis Methods
MethodCatalystSolventee (%)Yield (%)Reference
Asymmetric ReductionCBS CatalystTHF9278
Continuous FlowPd/CEthanol9585

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural and stereochemical properties of (2R)-2-(3,5-Dimethylphenyl)propan-1-ol?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methyl groups at 3,5-positions on the phenyl ring) .
  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
  • X-ray Crystallography : Confirms absolute configuration; requires single crystals grown via slow evaporation in ethanol/water mixtures .

Q. What strategies can be employed to address solubility challenges during experimental work with (2R)-2-(3,5-Dimethylphenyl)propan-1-ol?

  • Methodological Answer :
  • Salt Formation : Convert to hydrochloride salt for improved aqueous solubility (e.g., 2-amino-propanol derivatives) .
  • Co-solvent Systems : Use DMSO:water (1:4 v/v) or ethanol:buffer mixtures to enhance solubility in biological assays .
  • Surfactant Stabilization : Add Tween-80 (0.1% w/v) to prevent aggregation in in vitro studies .

Advanced Research Questions

Q. How can researchers investigate the enantiomer-specific biological activity of (2R)-2-(3,5-Dimethylphenyl)propan-1-ol using in vitro assays?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Compare (R)- and (S)-enantiomers against targets like cytochrome P450 isoforms using fluorogenic substrates. Measure IC50_{50} values with kinetic fluorescence .
  • Molecular Docking : Use Discovery Studio or AutoDock Vina to model enantiomer binding to active sites. Validate with mutagenesis studies (e.g., alanine scanning) .
    Table 2 : Enantiomer-Specific Activity Data
Target(R)-enantiomer IC50_{50} (µM)(S)-enantiomer IC50_{50} (µM)Selectivity Ratio
CYP3A412.345.63.7
Carboxylesterase8.99.11.02

Q. What methodological approaches are recommended for resolving contradictory data regarding the compound's stability under different pH conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS. Use Arrhenius kinetics to predict shelf-life .
  • Controlled Replication : Address variability by standardizing sample preparation (e.g., inert atmosphere, <4°C storage to minimize organic degradation) .
  • Orthogonal Analytics : Cross-validate stability results using NMR (structural integrity) and DSC (thermal behavior) .

Q. What computational modeling techniques are suitable for studying the molecular interactions of (2R)-2-(3,5-Dimethylphenyl)propan-1-ol with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess binding stability. Analyze hydrogen-bonding networks with the 3,5-dimethylphenyl group .
  • QM/MM Calculations : Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein flexibility) to study enantiomer-specific interactions .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., hydroxyl, dimethylphenyl) using Schrödinger’s Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.